4,4'-Bipyridyl-d8 chemical properties and structure
4,4'-Bipyridyl-d8 chemical properties and structure
Introduction
4,4'-Bipyridyl-d8 (deuterated 4,4'-bipyridine) is an isotopically labeled analog of 4,4'-bipyridine, a fundamental building block in supramolecular chemistry and materials science. The substitution of hydrogen with its heavier isotope, deuterium, imparts unique properties to the molecule without significantly altering its chemical reactivity or geometry. This makes it an invaluable tool for researchers, particularly in mechanistic studies, structural analysis, and as a standard in various spectroscopic techniques.
The primary utility of deuteration lies in its "invisibility" in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing protons with deuterons, the corresponding signals in the ¹H NMR spectrum are eliminated, which allows for the unambiguous observation of other proton signals within a complex molecular system. Furthermore, the change in mass is a critical feature for mass spectrometry, enabling its use as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4,4'-Bipyridyl-d8 for professionals in research and drug development.
Physicochemical and Structural Properties
4,4'-Bipyridyl-d8 is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1] Its core structure consists of two pyridine rings linked at the 4-position, with all eight hydrogen atoms on the aromatic rings replaced by deuterium.
Core Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀D₈N₂ | [2] |
| Molecular Weight | 164.23 g/mol | [2][3] |
| CAS Number | 132125-39-4 | [2][4] |
| Isotopic Purity | ≥98 atom % D | [2][3][4] |
| Chemical Purity | ≥98-99% | [2][3] |
| Melting Point | 111-114 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | [1] |
Structural Analysis
The structure of 4,4'-bipyridine is characterized by two pyridyl rings connected by a C-C single bond. In the solid state, the molecule is planar, but in solution or the gas phase, the two rings are twisted relative to each other. This torsional angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens (or in this case, deuteriums). The lone pair of electrons on each nitrogen atom allows 4,4'-bipyridyl-d8 to act as a bidentate or bridging ligand, readily coordinating with metal ions to form a vast array of coordination polymers and metal-organic frameworks (MOFs).[5]
Spectroscopic Profile
The defining characteristic of 4,4'-Bipyridyl-d8 is its spectroscopic signature, which differs significantly from its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the primary application of this compound, the signals corresponding to the aromatic protons are absent. This is the core reason for its use as a non-interfering ligand or building block in the NMR analysis of complex metal-ligand systems.[6] When studying the coordination of other proton-containing molecules to a metal center that also involves a bipyridyl ligand, using the deuterated version prevents the bipyridyl signals from obscuring the signals of the other ligands, thus simplifying spectral interpretation.
Mass Spectrometry (MS)
Due to the replacement of eight hydrogen atoms (atomic mass ≈ 1.008 amu) with eight deuterium atoms (atomic mass ≈ 2.014 amu), 4,4'-Bipyridyl-d8 has a molecular weight that is approximately 8 units higher than the unlabeled compound (156.18 g/mol ).[2][7] This distinct mass shift (M+8) makes it an excellent internal standard for quantitative mass spectrometry assays, allowing for precise quantification of the non-deuterated 4,4'-bipyridine or its derivatives in complex matrices.
Infrared (IR) Spectroscopy
The vibrational frequencies of chemical bonds are dependent on the mass of the atoms involved. In the IR spectrum of 4,4'-Bipyridyl-d8, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the C-H vibrations in the unlabeled analog.[8] This isotopic shift can be used to track the presence and behavior of the deuterated ligand in a reaction or composite material.
Key Applications and Experimental Workflows
The unique properties of 4,4'-Bipyridyl-d8 make it a versatile tool in several scientific domains. Its primary role is as a ligand in coordination chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs).[9][10][11][12]
Application in Metal-Organic Framework (MOF) Synthesis
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. 4,4'-Bipyridine is a common "pillar" or "strut" in these frameworks.[10] Using the deuterated form allows researchers to probe the host-guest interactions within the MOF's pores using techniques like solid-state NMR or inelastic neutron scattering without interference from the ligand itself.
Workflow Diagram: Synthesis and Analysis of a MOF using 4,4'-Bipyridyl-d8
Caption: Workflow for the synthesis and characterization of a Metal-Organic Framework.
Detailed Experimental Protocol: Hydrothermal Synthesis of a Cobalt-Based MOF
This protocol is adapted from established methods for synthesizing cobalt-bipyridine-carboxylate frameworks.[9] The use of 4,4'-Bipyridyl-d8 enables subsequent analysis where the ligand's proton signals would be problematic.
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Reagent Preparation : In a glass vial, combine Co(NO₃)₂·6H₂O (0.291 g, 1 mmol), 1,3-benzenedicarboxylic acid (m-H₂BDC) (0.125 g, 0.75 mmol), and 4,4'-Bipyridyl-d8 (0.041 g, 0.25 mmol).
-
Solvent Addition : Add 6 mL of deionized water to the vial.
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Homogenization : Briefly sonicate the mixture to ensure the components are well-dispersed.
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Reaction Setup : Transfer the mixture to a 40 mL Teflon-lined stainless steel autoclave. Seal the vessel securely.
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Causality Insight: The autoclave allows the reaction to be performed under high pressure and temperature, which is essential for the crystallization of the MOF.
-
-
Hydrothermal Synthesis : Place the sealed autoclave in a programmable oven and heat to 120 °C for 90 hours.
-
Cooling : After the heating period, turn off the oven and allow the autoclave to cool naturally to room temperature.
-
Causality Insight: Slow cooling is critical as it promotes the formation of larger, higher-quality crystals suitable for analysis.
-
-
Product Isolation : Open the autoclave and collect the resulting crystalline product by vacuum filtration.
-
Washing : Wash the collected crystals sequentially with deionized water and then ethanol to remove any unreacted starting materials.
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Drying : Dry the final product in a vacuum oven at a mild temperature (e.g., 60 °C) overnight.
-
Validation : The structure and purity of the synthesized MOF should be confirmed using Powder X-Ray Diffraction (PXRD) to verify the crystal structure and Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content. The incorporation of the deuterated ligand can be confirmed by Mass Spectrometry of a digested sample.
Safety and Handling
4,4'-Bipyridyl-d8 is classified as acutely toxic if swallowed and can cause skin and eye irritation.[2] It is also suspected of causing respiratory irritation.
-
Handling : Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
4,4'-Bipyridyl-d8 is more than just a heavy version of a common chemical. It is a precision tool that enables researchers to disentangle complex chemical systems. Its primary value lies in the strategic elimination of signals in ¹H NMR and providing a clear mass shift for use as an internal standard. From elucidating reaction mechanisms to probing the internal environment of advanced materials like MOFs, the applications of 4,4'-Bipyridyl-d8 are critical for advancing scientific knowledge in chemistry and materials science.
References
- Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol.
- Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties. CrystEngComm (RSC Publishing).
- 4,4'-Bipyridyl-d8 98
- Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol | Request PDF.
- 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction. Dalton Transactions (RSC Publishing).
- Figure S11. 1 H NMR spectrum of [(4,4′-bipy){Ti(N[ t...
- An organic-organometallic CO-releasing material comprising 4,4′-bipyridine and molybdenum subcarbonyl building blocks. Dalton Transactions (RSC Publishing).
- 4,4'-Dipyridyl-d8. CDN Isotopes.
- 4,4'-Dipyridyl-d8 | CAS 132125-39-4. LGC Standards.
- 4,4'-Bipyridine - NIST WebBook. National Institute of Standards and Technology.
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- 4,4'-Bipyridine (CAS 553-26-4) - Chemical & Physical Properties. Cheméo.
- 4,4'-Bipyridine - Solubility. Solubility of Things.
- 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions (RSC Publishing).
- What are the applications of 4,4'-Bipyridine in chemistry?. Guidechem. KMzgomxVna-aQd9B_bi73E=)
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